molecular formula C13H13ClN2O B1452208 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1155589-37-9

1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1452208
CAS No.: 1155589-37-9
M. Wt: 248.71 g/mol
InChI Key: WFMZYZFOKIWISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H13ClN2O and its molecular weight is 248.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions suggest that the compound may have antioxidant properties, potentially modulating oxidative stress in cells.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the expression of genes involved in oxidative stress and inflammation . Additionally, it has been reported to impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking studies have demonstrated that the compound can interact with enzymes involved in glutathione metabolism, such as glutathione reductase . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound has been shown to affect the activity of enzymes involved in mitochondrial respiration . These interactions can influence metabolic flux and alter metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation in different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise biological roles.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-13(8-17)10(2)16(15-9)7-11-3-5-12(14)6-4-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMZYZFOKIWISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.